2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-{[1,1'-BIPHENYL]-4-YL}ETHAN-1-ONE
Overview
Description
2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-{[1,1'-BIPHENYL]-4-YL}ETHAN-1-ONE is a complex organic compound that features a benzoxazole ring, an adamantyl group, and a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-{[1,1'-BIPHENYL]-4-YL}ETHAN-1-ONE typically involves multiple steps. One common method starts with the preparation of the benzoxazole ring, which can be synthesized by the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid . The adamantyl group is then introduced through a substitution reaction, followed by the attachment of the biphenyl moiety via a Suzuki-Miyaura coupling reaction . The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-{[1,1'-BIPHENYL]-4-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the adamantyl and biphenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-{[1,1'-BIPHENYL]-4-YL}ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of 2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-{[1,1'-BIPHENYL]-4-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and receptors, modulating their activity. The adamantyl group provides steric hindrance, enhancing the compound’s stability and bioavailability. The biphenyl moiety can participate in π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: These compounds share the benzoxazole ring and exhibit similar biological activities.
Adamantane derivatives: Compounds with the adamantyl group are known for their stability and unique pharmacological properties.
Biphenyl derivatives:
Uniqueness
2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-{[1,1'-BIPHENYL]-4-YL}ETHAN-1-ONE is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[5-(1-adamantyl)-1,3-benzoxazol-2-yl]sulfanyl]-1-(4-phenylphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29NO2S/c33-28(25-8-6-24(7-9-25)23-4-2-1-3-5-23)19-35-30-32-27-15-26(10-11-29(27)34-30)31-16-20-12-21(17-31)14-22(13-20)18-31/h1-11,15,20-22H,12-14,16-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVURSOOCLDBHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)OC(=N5)SCC(=O)C6=CC=C(C=C6)C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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